2,6-Dihydroxy-1-naphthaldehyde
Overview
Description
2,6-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C11H8O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 6 positions and an aldehyde group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dihydroxy-1-naphthaldehyde can be achieved through several methods. One common approach involves the oxidation of 2,6-dihydroxynaphthalene using reagents such as potassium permanganate or chromium trioxide. Another method includes the formylation of 2,6-dihydroxynaphthalene using the Reimer-Tiemann reaction, where chloroform and sodium hydroxide are used under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agents and reaction parameters is crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonic acids under acidic or basic conditions.
Major Products:
Oxidation: 2,6-Dihydroxy-1-naphthoic acid.
Reduction: 2,6-Dihydroxy-1-naphthylmethanol.
Substitution: Various substituted naphthaldehydes depending on the reagents used.
Scientific Research Applications
2,6-Dihydroxy-1-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2,6-Dihydroxy-1-naphthaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl groups can form hydrogen bonds, while the aldehyde group can undergo nucleophilic addition reactions. These properties make it a versatile compound in both synthetic and biological contexts .
Comparison with Similar Compounds
2,6-Dihydroxynaphthalene: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2-Hydroxy-1-naphthaldehyde: Contains only one hydroxyl group, resulting in different reactivity and applications.
1,5-Dihydroxynaphthalene: Similar structure but with hydroxyl groups at different positions, leading to distinct chemical behavior.
Uniqueness: 2,6-Dihydroxy-1-naphthaldehyde is unique due to the combination of two hydroxyl groups and an aldehyde group on the naphthalene ring. This unique structure allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,6-dihydroxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBJZNAPDVBCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)O)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470484 | |
Record name | 2,6-dihydroxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20258-98-4 | |
Record name | 2,6-dihydroxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.